MFCD02964308
Description
MFCD02964308 is a brominated aromatic compound with structural and functional similarities to derivatives of benzimidazole or substituted benzoic acids. Based on analogous compounds like CAS 1761-61-1 (MDL: MFCD00003330, C₇H₅BrO₂), this compound likely shares a core aromatic structure with bromine substitution, contributing to its reactivity and solubility profile . Such compounds are often synthesized via catalytic methods in polar solvents, as seen in green chemistry approaches using ionic liquids or recyclable catalysts .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9(10(2)20)19-8-18-15-14(16(19)21)13(7-22-15)11-3-5-12(17)6-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPKQCTOQNXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02964308” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance efficiency and consistency, allowing for large-scale production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions: “MFCD02964308” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The conditions, including temperature and pH, are optimized for each reaction type.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an aldehyde or ketone, while reduction may produce an alcohol.
Scientific Research Applications
“MFCD02964308” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which “MFCD02964308” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context and application.
Comparison with Similar Compounds
Table 1: Comparative Properties
| Property | This compound (Compound B) | CAS 1761-61-1 (Compound A) | CAS 100-00-5 (Compound C) |
|---|---|---|---|
| Molecular Formula | C₇H₅ClO₂ (hypothetical) | C₇H₅BrO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 172.57 g/mol | 201.02 g/mol | 173.56 g/mol |
| Solubility (log S) | -2.10 (predicted) | -2.47 | -1.89 |
| Synthesis Yield | ~95% (estimated) | 98% | 85% |
| Applications | Agrochemicals | Pharmaceuticals | Dye precursors |
Research Findings
- Structural Impact on Solubility : Bromine’s larger atomic radius in Compound A reduces solubility compared to chlorine-substituted analogs (Compounds B and C). This trend aligns with ESOL solubility predictions .
- Catalytic Efficiency : Compound A’s synthesis achieves 98% yield using A-FGO catalysts, suggesting this compound could attain similar efficiency with optimized conditions .
- Safety Profiles : Brominated compounds (e.g., Compound A) often exhibit higher toxicity (H302) compared to chlorinated derivatives, impacting their industrial applicability .
- Pharmacological Potential: While this compound’s bioactivity data is unspecified, structurally similar compounds show IC₅₀ values in the micromolar range for enzyme inhibition, suggesting therapeutic relevance .
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